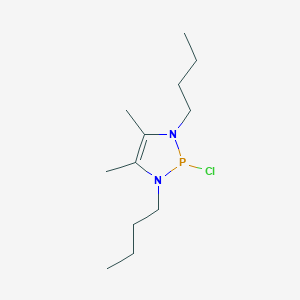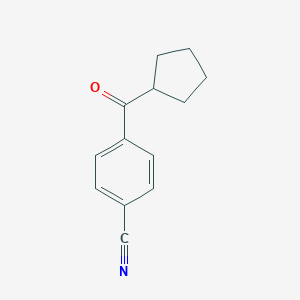
4-Cyanophenyl cyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanophenyl cyclopentyl ketone is an organic compound with the molecular formula C13H13NO. It is also known by its IUPAC name, 4-(cyclopentylcarbonyl)benzonitrile. This compound is characterized by a cyclopentyl group attached to a phenyl ring, which is further substituted with a cyano group. It is a yellow solid at room temperature and is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanophenyl cyclopentyl ketone can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzonitrile with cyclopentanecarboxamide, N-methoxy-N-methyl- (9CI). This reaction typically requires a palladium catalyst and proceeds via a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. These reactions are favored due to their mild reaction conditions and high functional group tolerance. The use of organoboron reagents in these reactions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl cyclopentyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: 4-Cyanobenzoic acid
Reduction: 4-Cyanophenyl cyclopentyl alcohol
Substitution: Various substituted benzonitriles depending on the nucleophile used
Scientific Research Applications
4-Cyanophenyl cyclopentyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyanophenyl cyclopentyl ketone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyano group can participate in nucleophilic addition reactions, potentially modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl methyl ketone
- 4-Cyanophenyl ethyl ketone
- 4-Cyanophenyl propyl ketone
Uniqueness
4-Cyanophenyl cyclopentyl ketone is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(cyclopentanecarbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-9-10-5-7-12(8-6-10)13(15)11-3-1-2-4-11/h5-8,11H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMDRGBVWYPHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567368 |
Source


|
| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144979-13-5 |
Source


|
| Record name | 4-(Cyclopentanecarbonyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

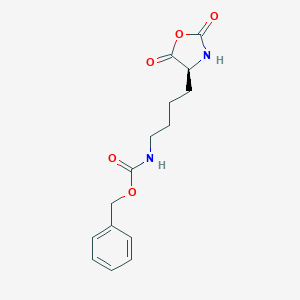
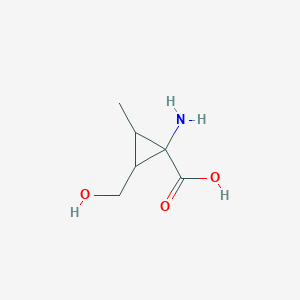


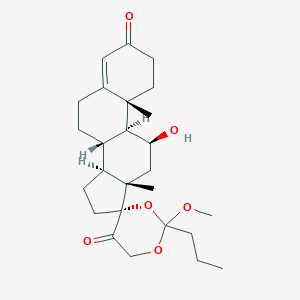

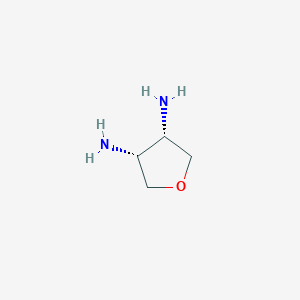
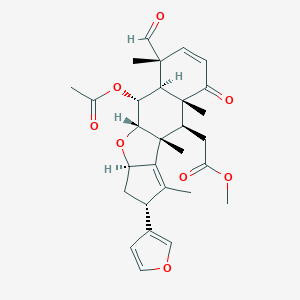
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

